molecular formula C15H12ClFN2O3 B6393972 MFCD18318448 CAS No. 1261938-08-2

MFCD18318448

Cat. No.: B6393972
CAS No.: 1261938-08-2
M. Wt: 322.72 g/mol
InChI Key: KTJVCVMPMXOKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, MDL numbers correspond to specific chemical structures cataloged in databases. For example, compounds like CAS 428854-24-4 (MDL: MFCD22741544) and CAS 918538-05-3 (MDL: MFCD11044885) are characterized by heterocyclic cores with halogen or fluorinated substituents . Based on this pattern, MFCD18318448 likely belongs to a class of nitrogen-containing heterocycles (e.g., pyrazolo-pyridines or pyrimidines) with functional groups such as halogens or aromatic rings. Such compounds are often used in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

2-chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-2-18-14(20)9-4-3-8(5-12(9)17)11-7-19-13(16)6-10(11)15(21)22/h3-7H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJVCVMPMXOKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688304
Record name 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-08-2
Record name 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318448 involves several steps, each requiring specific reagents and conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the formation of carbon-carbon bonds through the reaction of organoboron compounds with halides in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

MFCD18318448 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halides and nucleophiles like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18318448 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD18318448 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Limitations

  • Efficacy: Fluorinated pyrazolo-pyrimidines (e.g., CAS 428854-24-4) demonstrate nanomolar IC50 values in kinase assays, suggesting this compound may share similar potency .
  • Toxicity : Chlorinated analogs (e.g., CAS 918538-05-3) show higher cytotoxicity (H315-H319-H335 warnings) compared to fluorinated derivatives .
  • Synthetic Challenges : Boron-containing analogs (e.g., CAS 1046861-20-4) require stringent anhydrous conditions, limiting scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.